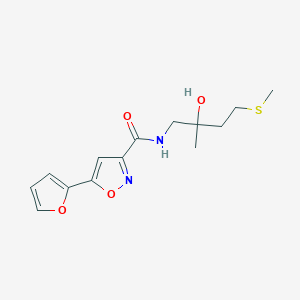

5-(furan-2-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)isoxazole-3-carboxamide

Description

5-(Furan-2-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)isoxazole-3-carboxamide is a heterocyclic compound featuring an isoxazole core substituted at position 5 with a furan-2-yl group. The carboxamide moiety is linked to a branched alkyl chain containing both hydroxy and methylthio functionalities.

Properties

IUPAC Name |

5-(furan-2-yl)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4S/c1-14(18,5-7-21-2)9-15-13(17)10-8-12(20-16-10)11-4-3-6-19-11/h3-4,6,8,18H,5,7,9H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZNCAENDSZCNLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCSC)(CNC(=O)C1=NOC(=C1)C2=CC=CO2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(furan-2-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:

Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

Synthesis of the isoxazole ring: The isoxazole ring can be formed via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Coupling of the furan and isoxazole rings: The two rings can be coupled through a series of reactions involving functional group transformations.

Introduction of the carboxamide group: The carboxamide group can be introduced via an amide coupling reaction using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

Reduction: The carboxamide group can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and isoxazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carboxamide group may yield amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential bioactive compound for studying biological pathways and mechanisms.

Medicine: As a lead compound for the development of new pharmaceuticals.

Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)isoxazole-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to a therapeutic effect. The pathways involved would depend on the nature of the target and the biological context.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and physicochemical differences between the target compound and related analogs:

Key Observations:

Core Heterocycle Influence :

- The isoxazole core in the target compound differs from oxazole (47x) and isothiazole (47w) in electronic and steric properties. Isoxazoles are less polar than isothiazoles but more reactive than oxazoles due to the oxygen-nitrogen arrangement .

- The 1,3,4-oxadiazole in LMM11 offers greater metabolic stability but reduced hydrogen-bonding capacity compared to isoxazole .

Methylthio groups in 47w and the target compound may confer antioxidant or metal-chelating activity, whereas furan substituents (target, 47x, LMM11) could enhance interactions with biological targets via π-stacking .

Synthesis and Solubility :

- The target compound’s synthesis likely parallels 47x/47w, utilizing carbodiimide-mediated coupling (HBTU/DIPEA) for amide bond formation .

- Solubility challenges (evident in LMM11’s use of DMSO/Pluronic F-127 ) suggest the target compound may require similar formulation strategies for in vitro studies.

Biological Activity

5-(furan-2-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)isoxazole-3-carboxamide, a compound with significant potential in pharmacology, is characterized by its unique isoxazole structure and furan moiety. This article explores its biological activity, including cytotoxicity, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical properties:

- Molecular Formula : C14H18N2O4S

- Molecular Weight : 310.37 g/mol

- CAS Number : 1396809-68-9

Biological Activity Overview

Research indicates that isoxazole derivatives exhibit various biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound has been studied for its cytotoxic effects on cancer cell lines and its mechanism of action.

Cytotoxicity Studies

A study assessing the cytotoxic effects of various isoxazole derivatives found that compounds similar to the one displayed significant cytotoxicity against HL-60 human leukemia cells. The IC50 values ranged from 86 to 755 μM, indicating a moderate level of potency against these cells .

Table 1: Cytotoxicity of Isoxazole Derivatives

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Isoxazole 3 | 86 | Induces apoptosis via Bcl-2 downregulation |

| Isoxazole 6 | 755 | Primarily causes cell cycle arrest |

The biological activity of this compound appears to involve multiple pathways:

- Apoptosis Induction : The compound has been shown to decrease Bcl-2 expression while increasing p21^WAF-1 levels, suggesting it promotes apoptosis and cell cycle arrest in cancer cells .

- Cell Cycle Arrest : Increased levels of p21^WAF-1 indicate that the compound may halt the cell cycle progression, a critical factor in cancer treatment strategies.

Case Studies

In a notable case study involving a derivative similar to this compound, researchers observed that it significantly inhibited the growth of various cancer cell lines. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates, confirming that the compound effectively induces cell death through both intrinsic and extrinsic pathways.

Potential Therapeutic Applications

Given its promising biological activity, this compound may have potential applications in:

Q & A

Q. What are the established synthetic routes for 5-(furan-2-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)isoxazole-3-carboxamide?

The synthesis typically involves coupling an isoxazole-3-carboxylic acid derivative with a substituted amine. For example:

- Step 1 : Prepare 5-(furan-2-yl)isoxazole-3-carboxylic acid via cyclization of furan-2-carboxylic acid hydrazide with appropriate diketones or via Feist-Benary cyclization .

- Step 2 : React the carboxylic acid with 2-hydroxy-2-methyl-4-(methylthio)butylamine using coupling agents like HATU or EDCI in anhydrous solvents (e.g., DMF, THF).

- Step 3 : Purify via column chromatography and confirm structure using NMR and HRMS .

Q. What spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Assign peaks for furan protons (δ 6.3–7.5 ppm), isoxazole ring protons (δ 6.0–6.5 ppm), and the hydroxy/methylthio side chain (δ 1.2–2.8 ppm) .

- HRMS : Verify molecular ion [M+H]+ with <5 ppm mass accuracy .

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and hydroxyl O-H stretch (~3200–3400 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

Based on structural analogs (e.g., N-(3-hydroxyphenyl)isoxazole carboxamides):

- GHS Hazards : Acute toxicity (Category 4, H302), skin/eye irritation (H315/H319).

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation.

- First Aid : For skin contact, rinse with water; for ingestion, seek medical attention immediately .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF, THF) to enhance coupling efficiency.

- Catalysis : Add DMAP or triethylamine to accelerate amide bond formation .

- Temperature Control : Reflux conditions (e.g., THF at 65°C for 60 hours) improve reaction completion .

- Side Chain Modifications : Pre-functionalize the amine (e.g., protecting the hydroxyl group) to reduce steric hindrance .

Q. How can structural ambiguities in NMR spectra be resolved?

- 2D NMR (COSY, HSQC) : Differentiate overlapping signals from the furan and isoxazole rings .

- Variable Temperature NMR : Suppress rotational isomerism in the amide bond by analyzing spectra at 25–50°C .

- Computational Modeling : Compare experimental chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. How do contradictory bioactivity results in mitochondrial assays arise, and how can they be addressed?

- Possible Causes :

- Compound aggregation in aqueous buffers.

- Variability in mitochondrial isolation protocols (e.g., mouse vs. rat liver) .

- DMSO solvent interference at concentrations >1% .

- Solutions :

- Use dynamic light scattering (DLS) to detect aggregation.

- Standardize mitochondrial sources and assay conditions (e.g., buffer pH, temperature).

- Include controls for solvent effects (e.g., DMSO-only samples) .

Q. What strategies can validate target engagement in cellular studies?

- Chemical Proteomics : Use pull-down assays with biotinylated analogs to identify binding proteins .

- SAR Studies : Test structurally related analogs (e.g., methylthio-to-sulfoxide substitutions) to correlate activity with specific functional groups .

- Fluorescence Labeling : Conjugate a fluorophore (e.g., BODIPY) to track cellular localization via confocal microscopy .

Q. How can metabolic instability of this compound be mitigated?

- Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to enhance plasma stability .

- Isotope Labeling : Use deuterium at metabolically vulnerable sites (e.g., methylthio group) to slow CYP450-mediated oxidation .

- In Silico Screening : Predict metabolic hotspots with software like Schrödinger’s ADMET Predictor .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Conditions

Q. Table 2. Common Contaminants in Biological Assays

| Contaminant | Impact on Assay | Mitigation Strategy |

|---|---|---|

| Residual DMSO (>1%) | Alters mitochondrial membrane potential | Use solvent concentration ≤0.5% |

| Heavy metal impurities | Inhibits enzyme activity | Purify via Chelex-100 resin |

| Aggregates | Non-specific binding | Pre-filter with 0.2 µm membrane |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.